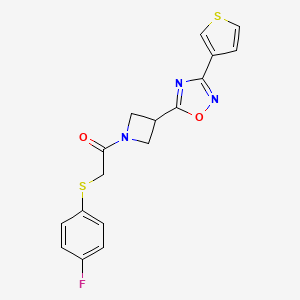
2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline” is a chemical compound. Based on its name, it contains a quinoxaline core, which is a type of heterocyclic compound . It also has a fluorophenoxy group and a trifluoromethyl group attached to it .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study on the synthesis and optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives highlights the compounds' fluorescence characteristics and aggregation-induced emission, which could be leveraged in material science for developing new fluorescent materials (Rajalakshmi & Palanisami, 2020). The synthesis of these compounds involves various analytical and spectroscopic techniques, emphasizing the role of the trifluoromethyl group in affecting their optical properties.
Another research explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, detailing a broad range of derivatives obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This work underlines the versatility of these compounds in chemical synthesis, opening avenues for further functionalization and application in various fields (Didenko et al., 2015).
Applications in Material Science
The development of phenylquinoxaline oligomers incorporating pendant electron-donating and electron-withdrawing groups was investigated, revealing insights into their solubility, amorphous nature, and thermal properties. Such characteristics are crucial for applications in high-performance polymers and coatings, where stability and processability are key (Baek & Harris, 2005).
Research on poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers has shown the potential for creating high molecular weight polymers with significant intrinsic viscosities and thermal stability. These findings have implications for the development of new polymeric materials with enhanced performance characteristics (Klein, Modarelli & Harris, 2001).
Biochemical and Fluorophore Applications
- The synthesis and structural characterization of novel quinoxalinylium derivatives for potential use as drugs or fluorophores were documented. This research underscores the versatility of quinoxaline derivatives in medicinal chemistry and materials science, particularly in the development of new fluorescent materials for biological applications (Koner & Ray, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDCHUAQXDTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
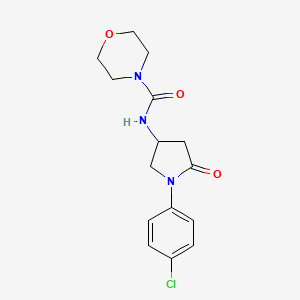
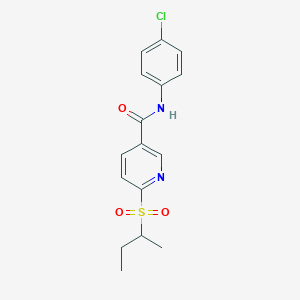
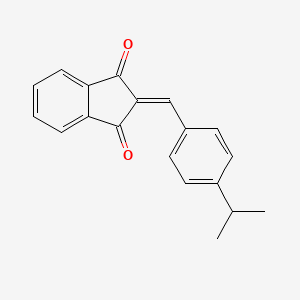
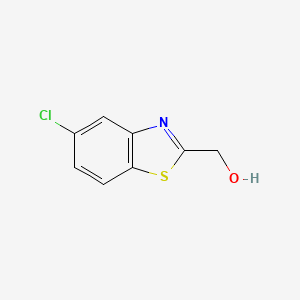
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)
![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)
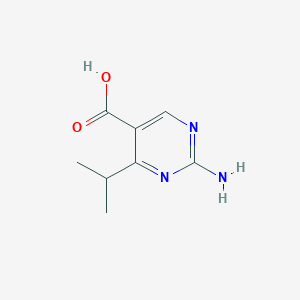
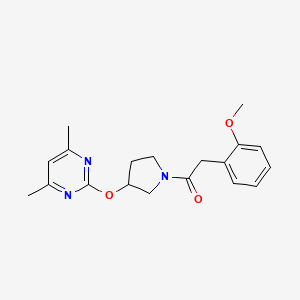
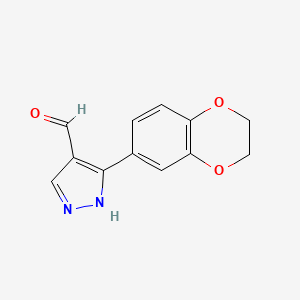
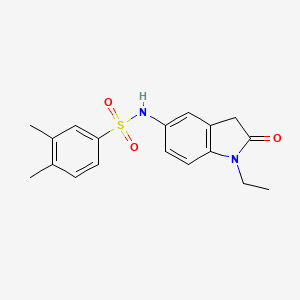

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2871092.png)
